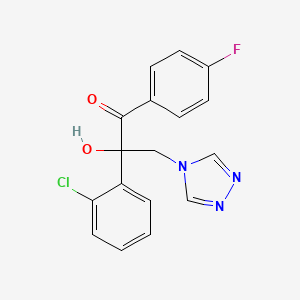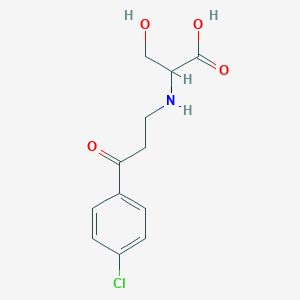
2-Propen-1-one, 1-(3-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(3-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a furan ring, and a triazole moiety, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(3-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the synthesis of the 4-fluorophenylmethyl intermediate through halogenation and subsequent functional group transformations.
Furan Ring Construction: The furan ring is constructed via cyclization reactions, often using furfural or related compounds as starting materials.
Triazole Formation:
Final Assembly: The final step involves the coupling of the fluorophenyl, furan, and triazole intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as solvent choice and temperature control, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(3-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The presence of reactive functional groups allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Propen-1-one, 1-(3-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(3-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- involves interactions with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are modulated by the compound.
Comparison with Similar Compounds
Similar Compounds
- **2-Propen-1-one, 1-(3-((4-chlorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- **2-Propen-1-one, 1-(3-((4-bromophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
Uniqueness
The presence of the fluorophenyl group in 2-Propen-1-one, 1-(3-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its chlorinated and brominated analogs.
Properties
CAS No. |
280571-37-1 |
|---|---|
Molecular Formula |
C16H12FN3O3 |
Molecular Weight |
313.28 g/mol |
IUPAC Name |
(Z)-1-[3-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12FN3O3/c17-12-3-1-10(2-4-12)7-11-5-6-23-15(11)13(21)8-14(22)16-18-9-19-20-16/h1-6,8-9,22H,7H2,(H,18,19,20)/b14-8- |
InChI Key |
ZXJWDDJIJNZJJQ-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC2=C(OC=C2)C(=O)/C=C(/C3=NC=NN3)\O)F |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(OC=C2)C(=O)C=C(C3=NC=NN3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


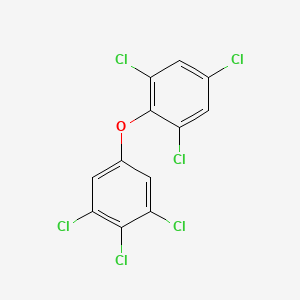
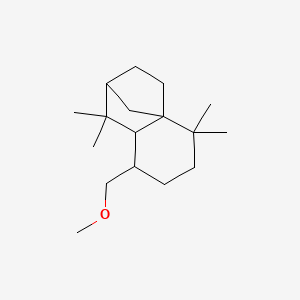
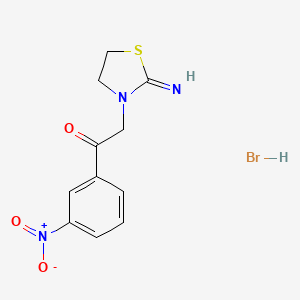
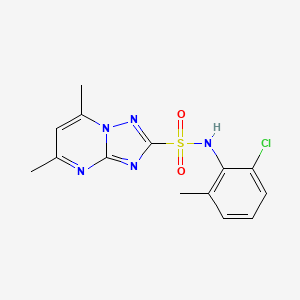
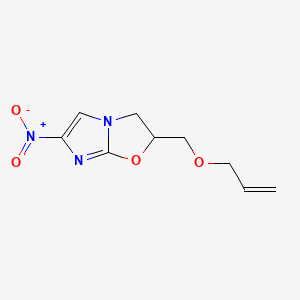
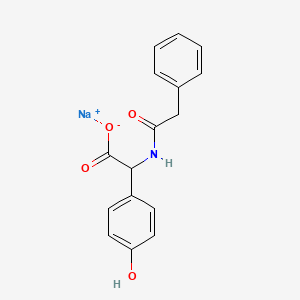
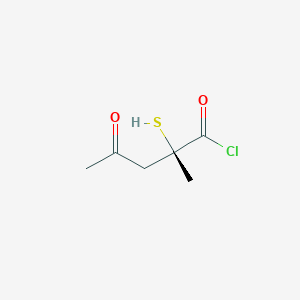
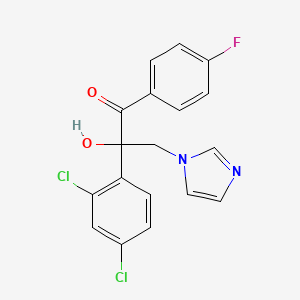
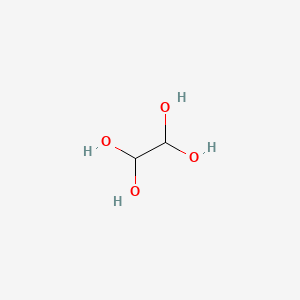
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
